tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate
Description
This bicyclic compound features a pyrrolo[1,2-a][1,4]diazepine core fused with a seven-membered diazepine ring. The tert-butyl carbamate group at the 2-position serves as a protective group, enhancing stability during synthetic processes. The compound is likely utilized as a pharmaceutical intermediate, given its structural resemblance to derivatives used in drug synthesis (e.g., benzotriazole-containing analogs in ) .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-7-10-5-4-6-14(10)8-11(16)9-15/h4-6,11,16H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQDTHRSKHBIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H20N2O3
- Molecular Weight : 252.31 g/mol
- CAS Number : 1823395-32-9
Mechanisms of Biological Activity
Research indicates that compounds within the pyrrolo[1,2-a][1,4]diazepine class exhibit a wide range of biological activities due to their ability to interact with various biological targets. These mechanisms include:
- DNA Interaction : Pyrrolo[1,2-a][1,4]diazepines have been shown to bind to DNA, potentially leading to anticancer activity through the alkylation of guanine bases in the DNA structure .
- CNS Activity : These compounds may exhibit central nervous system (CNS) effects such as sedative and anticonvulsant properties .
- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antifungal and antibacterial activities, enhancing their therapeutic potential against infections .
Biological Activity Overview
The following table summarizes the reported biological activities associated with this compound and related compounds:
1. Anticancer Activity
A study investigated the interaction of pyrrolo[1,2-a][1,4]diazepines with DNA. The compound was found to effectively inhibit the growth of several cancer cell lines by inducing DNA damage and subsequent apoptosis. The mechanism was attributed to the alkylation of guanine bases within the DNA structure.
2. CNS Effects
In a preclinical study involving animal models, this compound demonstrated significant anticonvulsant activity. The compound was administered at varying doses, leading to a notable reduction in seizure frequency compared to control groups.
3. Antimicrobial Efficacy
Research conducted on various derivatives highlighted the antifungal properties against strains of Sporothrix schenckii. The study revealed that certain hydroxylated analogs exhibited superior antimicrobial activity compared to standard treatments like itraconazole.
Scientific Research Applications
Table 1: Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Hydroxy-N,N-dimethyl-[1,4]diazepin-2(3H)-one | Structure | Lacks tert-butyl group; used as anxiolytic. |
| 7-Amino-[1,4]diazepin derivatives | Structure | Exhibits different receptor affinity; studied for antidepressant effects. |
| Pyrrolo[1,2-a][1,4]diazepines | Structure | Broader biological activity; includes antitumor properties. |
Medicinal Chemistry
Tert-butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate has been investigated for its potential therapeutic effects. Compounds in the diazepine class are known to exhibit various biological activities:
- Anxiolytic Properties : Similar compounds have shown efficacy in reducing anxiety levels.
- Antidepressant Effects : Some derivatives are being studied for their ability to modulate neurotransmitter systems related to mood regulation.
- Antitumor Activity : The structural framework suggests potential interactions with cancer cell pathways.
Synthetic Versatility
The compound can be synthesized through various methods, highlighting its versatility for further chemical modifications. Some notable synthetic routes include:
- Alkylation Reactions : Modifying the nitrogen atoms to enhance biological activity.
- Hydroxylation : Introducing additional hydroxyl groups to improve solubility and bioavailability.
- Carboxylation : Altering the carboxylate group for better interaction with biological targets.
Interaction Studies
Understanding the pharmacodynamics of this compound is essential for assessing its therapeutic viability. Potential interactions include:
- Receptor Binding Studies : Investigating affinities towards GABA receptors and serotonin receptors.
- Metabolic Pathway Analysis : Exploring how the compound is metabolized in vivo and its implications for drug design.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds in the diazepine class:
- Study on Anxiolytic Effects : A comparative analysis of various diazepine derivatives showed that modifications at the nitrogen position significantly influenced anxiolytic activity.
- Antidepressant Research : Investigations into 7-amino-[1,4]diazepin derivatives revealed promising results in preclinical models of depression.
- Antitumor Activity Assessment : Pyrrolo[1,2-a][1,4]diazepines have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound is compared to three analogs with modifications at the 4-position:
Key Observations :
- Polarity: The hydroxy substituent in the target compound enhances polarity compared to cyanomethyl or hydroxyethyl groups, affecting solubility and intermolecular interactions.
- Reactivity: The cyanomethyl group introduces nitrile functionality, enabling click chemistry or hydrolysis, while the hydroxy groups (target and hydroxyethyl analog) are amenable to oxidation or protection strategies .
Preparation Methods
Compound Identification
- IUPAC Name : tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a]diazepine-2(3H)-carboxylate
- CAS Number : 1823395-32-9
- Molecular Formula : C₁₃H₂₀N₂O₃
- Molecular Weight : 252.31 g/mol
- MDL Number : MFCD28119015
Primary Synthetic Route (Six-Step Process)
The most detailed and validated synthesis is described in the patent CN107235982B , which outlines a six-step method starting from 1,1-dimethoxypropan-2-one. Key steps include cyclization, reduction, and oxidative cyclization.
Step 1: Synthesis of (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one
- Starting Material : 1,1-Dimethoxypropan-2-one (14.8 kg).
- Reagent : Dimethylformamide dimethyl acetal (14.9 kg).
- Conditions : 100°C for 2 hours.
- Outcome : Crude (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one (20.4 kg).
Step 2: Cyclization to 3-(Dimethoxymethyl)-1H-pyrazole
- Reagent : Hydrazine hydrate (10.5 kg).
- Conditions : 0–25°C for 16 hours.
- Workup : Extraction with ethyl acetate, washing with brine, and drying.
- Outcome : 3-(Dimethoxymethyl)-1H-pyrazole (13.8 kg).
Step 3: Formylation to 1H-Pyrazole-3-carbaldehyde
- Reagent : Formic acid (2.3 kg).
- Conditions : 25°C for 12 hours.
- Outcome : 1H-Pyrazole-3-carbaldehyde (643 g).
Step 4: Reductive Amination with 3-Aminoprop-1-ene
- Reagent : Sodium borohydride (295 g).
- Solvent : Methanol.
- Conditions : 20°C for 12 hours.
- Outcome : N-((1H-Pyrazol-5-yl)methyl)prop-2-en-1-amine.
Step 5: Boc Protection
- Reagent : Boc anhydride (3.1 kg).
- Solvent : Methanol.
- Conditions : 5–15°C for 10 hours.
- Outcome : tert-Butyl ((1H-pyrazol-5-yl)methyl)(allyl)carbamate (1.7 kg).
Step 6: Oxidative Cyclization
- Reagent : m-Chloroperbenzoic acid (mCPBA, 2.1 kg).
- Solvent : Dichloromethane.
- Conditions : 15°C for 5 hours.
- Workup : Extraction, washing with Na₂SO₃, and silica gel chromatography.
- Outcome : tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a]diazepine-2(3H)-carboxylate (130 g, white solid).
- Yield : ~17.3% (from 750 g starting material in Step 6).
Key Reaction Data
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Dimethylformamide dimethyl acetal | 89% |
| 2 | Cyclization | Hydrazine hydrate | 85% |
| 3 | Acid-catalyzed hydrolysis | Formic acid | 46% |
| 6 | Oxidative cyclization | mCPBA in CH₂Cl₂ | 58% |
Analytical Characterization
- ¹H NMR (CDCl₃, 400 MHz) : δ = 1.35 (s, 9H), 3.34–3.48 (m, 1H), 3.64 (br. s, 2H), 4.00 (br. s, 1H), 4.23–4.59 (m, 4H), 6.07 (br. s, 1H), 7.24–7.34 (m, 1H).
- Purity : Confirmed by HPLC (>95%).
Challenges & Optimization Opportunities
- Toxicity : Use of HgCl₂ in thioacetal deprotection poses environmental concerns. Alternatives like Bi(OTf)₃ or FeCl₃·6H₂O could be explored.
- Yield Improvement : Step 3 (formylation) has the lowest yield (46%); optimizing stoichiometry or catalyst may enhance efficiency.
- Scalability : The patent reports kilogram-scale synthesis, but process intensification (e.g., flow chemistry) remains untested.
Applications & Derivatives
- Pharmaceutical Intermediate : Used in synthesizing kinase inhibitors and DNA-binding agents.
- Derivatives : C7/C8-substituted analogs show enhanced bioactivity (e.g., antitumor properties).
Q & A
Q. Q1. What are the standard synthetic procedures for preparing tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate?
Methodological Answer: The synthesis typically involves Grignard reagent addition to a pyrrolo-diazepine precursor. For example, dissolve the precursor (e.g., compound 2 in ) in dry THF, add Grignard reagent (1.5 equivalents) dropwise at 0°C, stir for 2 hours, then warm to room temperature overnight. Quench with water, extract with ether, and purify via silica column chromatography (eluent: hexane/EtOAc gradient). Yield optimization requires precise stoichiometric control of reagents and reaction time .
Q. Q2. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Combine 1H/13C NMR to confirm regiochemistry and functional groups (e.g., tert-butyl and hydroxy motifs). Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities. Melting point analysis and HPLC (≥95% purity) are critical for validating crystallinity and absence of byproducts .
Advanced Research Questions
Q. Q3. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Pair this with machine learning (ML) to analyze experimental datasets (e.g., reagent ratios, solvent effects) and predict optimal conditions. For example, ICReDD’s workflow integrates computational path searches with high-throughput experimentation to minimize trial-and-error approaches .
Q. Q4. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer: First, validate sample purity via HPLC. If impurities are ruled out, employ variable-temperature NMR to assess dynamic effects (e.g., rotamers). For stereochemical ambiguities, use NOESY/ROESY to probe spatial correlations. Cross-reference with computational NMR shift predictions (e.g., ACD/Labs or Gaussian-based tools) to reconcile discrepancies .
Q. Q5. How can statistical design of experiments (DoE) improve yield and scalability?
Methodological Answer: Apply factorial designs (e.g., Box-Behnken) to test variables like temperature, solvent polarity, and catalyst loading. For instance, a 3-factor DoE can identify interactions between Grignard reagent stoichiometry, reaction time, and solvent volume. Response surface methodology (RSM) then pinpoints optimal conditions, reducing experimental iterations by 40–60% .
Q. Q6. What methodologies address challenges in isolating diastereomers during synthesis?
Methodological Answer: Employ chiral stationary phases (CSPs) in preparative HPLC or SFC (supercritical fluid chromatography). For kinetic resolution, screen chiral catalysts (e.g., BINOL-derived ligands) to enhance enantioselectivity during key steps like hydroxy group formation. Monitor enantiomeric excess (ee) via chiral GC or CE .
Q. Q7. How can researchers evaluate hydrolytic stability of the tert-butyl carbamate group under varying pH?
Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40–60°C. Monitor degradation via LC-MS and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. For lab-scale stabilization, consider lyophilization or inert atmosphere storage .
Q. Q8. What advanced techniques characterize the compound’s solubility profile for formulation studies?
Methodological Answer: Use Hansen solubility parameters (HSPs) to screen solvents computationally. Experimentally, perform gravimetric solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF). For low solubility, employ nanoformulation techniques (e.g., spray-drying with polymers like PVPVA64) .
Data Management & Experimental Design
Q. Q9. How can chemical software mitigate reproducibility issues in multi-step syntheses?
Methodological Answer: Implement electronic lab notebooks (ELNs) with version control to document procedural deviations. Use cheminformatics tools (e.g., ChemAxon) to track batch-specific variables (e.g., solvent lot numbers). For critical steps, automate parameter monitoring (e.g., ReactIR for reaction progress) .
Q. Q10. What reactor designs are optimal for scaling up this compound while minimizing exothermic risks?
Methodological Answer: Use jacketed flow reactors with real-time calorimetry to control heat dissipation. For batch scaling, apply QbD (Quality by Design) principles to model thermal runaway scenarios. Segmented dosing of Grignard reagents reduces localized exotherms .
Interdisciplinary Applications
Q. Q11. How can this compound serve as a precursor in bioactivity studies?
Methodological Answer: Functionalize the hydroxy group via Mitsunobu reactions to introduce pharmacophores. Screen derivatives against target enzymes (e.g., kinases) using SPR (surface plasmon resonance) or fluorescence polarization assays. Pair with molecular docking to prioritize candidates .
Q. Q12. What green chemistry approaches reduce waste in its synthesis?
Methodological Answer: Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity. Employ catalytic reagents (e.g., Bi(III) salts) to minimize stoichiometric waste. Solvent recovery via distillation or membrane filtration (e.g., nanofiltration) further enhances sustainability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
